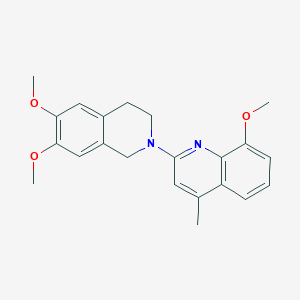
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as DMQX, belongs to the family of quinoline derivatives and has been found to possess unique properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron and the subsequent initiation of downstream signaling pathways. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor activity by 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to decrease the expression of certain genes that are involved in the development of neuronal plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively manipulate the activity of this receptor without affecting other signaling pathways. However, one limitation of using 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline is its relatively short duration of action, which may require frequent administration in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for the study of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of new drugs based on the structure of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline that can selectively target different subtypes of glutamate receptors. Another direction is the investigation of the role of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in the regulation of synaptic plasticity and its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Finally, the use of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline involves a multistep process that starts with the condensation of 2-methoxyphenethylamine with 2-nitrobenzaldehyde to form the intermediate compound, 2-(2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced to the corresponding amine, which is subsequently condensed with 4-methyl-8-methoxyquinoline-2-carboxylic acid to yield 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline.
Aplicaciones Científicas De Investigación
2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. 2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-8-methoxy-4-methylquinoline has also been shown to inhibit the activity of the kainate receptor, which is another type of glutamate receptor that plays a role in the regulation of synaptic transmission.
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-10-21(23-22-17(14)6-5-7-18(22)25-2)24-9-8-15-11-19(26-3)20(27-4)12-16(15)13-24/h5-7,10-12H,8-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUQLFKCIDMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5964635.png)
![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)

![2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5964651.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridazine](/img/structure/B5964661.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)
![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5964706.png)
![2,4-difluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5964707.png)